molecular formula C14H8CaO4 B563162 Pigment red 83 CAS No. 104074-25-1

Pigment red 83

Cat. No.: B563162
CAS No.: 104074-25-1
M. Wt: 280.292
InChI Key: WIYFCMSWQIMKMK-UHFFFAOYSA-N
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Description

Pigment Red 83, also known as Alizarin Crimson, is a synthetic organic pigment belonging to the anthraquinone class. It is widely used in various applications due to its rich blue-red hue and excellent transparency. This pigment was developed as a replacement for the natural dye Rose Madder, which was derived from the root of the madder plant .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pigment Red 83 is synthesized through a multi-step chemical process involving the reaction of anthraquinone with various reagents. The primary synthetic route involves the sulfonation of anthraquinone to produce anthraquinone-2-sulfonic acid, followed by its conversion to the corresponding anthraquinone-2-carboxylic acid. This intermediate is then subjected to a series of reactions, including nitration, reduction, and diazotization, to yield the final pigment .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactions under controlled conditions. The process typically includes the use of high-temperature reactors, continuous flow systems, and advanced purification techniques to ensure the consistency and quality of the pigment. The final product is often subjected to milling and surface treatment to enhance its dispersibility and stability in various applications .

Chemical Reactions Analysis

Types of Reactions: Pigment Red 83 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various anthraquinone derivatives, hydroquinones, and substituted anthraquinones, each with distinct chemical and physical properties .

Scientific Research Applications

Pigment Red 83 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Pigment Red 83 involves its interaction with light and its ability to absorb and reflect specific wavelengths. At the molecular level, the pigment’s anthraquinone structure allows it to undergo various photochemical reactions, leading to the generation of reactive oxygen species. These reactive species can interact with biological molecules, making the pigment useful in photodynamic therapy and other biomedical applications .

Comparison with Similar Compounds

Pigment Red 83 is unique among red pigments due to its synthetic origin and specific chemical properties. Similar compounds include:

This compound stands out due to its rich blue-red hue, transparency, and versatility in various applications, making it a preferred choice in many scientific and industrial fields.

Properties

InChI

InChI=1S/C14H8O4.Ca/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16;/h1-6,15,18H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYFCMSWQIMKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)O)O.[Ca]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8CaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104074-25-1
Record name Pigment Red 83
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104074-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Anthracenedione, 1,2-dihydroxy-, calcium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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